Methyl 6-phenylpyrazine-2-carboxylate chemical properties and structure
Methyl 6-phenylpyrazine-2-carboxylate chemical properties and structure
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of methyl 6-phenylpyrazine-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering field-proven insights and detailed methodologies.
Introduction and Overview
Pyrazine derivatives are a well-established class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural and synthetic molecules with significant biological activities. Their diverse pharmacological profiles include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of their physicochemical and biological characteristics.
Methyl 6-phenylpyrazine-2-carboxylate is a bifunctional pyrazine derivative featuring a phenyl group at the 6-position and a methyl carboxylate group at the 2-position. This substitution pattern is of particular interest as it combines the aromatic nature of the phenyl ring, which can engage in various intermolecular interactions, with the reactive handle of the ester group, which allows for further chemical modifications such as amidation or hydrolysis. This guide will delve into the known and predicted properties of this compound, its synthesis, and its potential for further investigation.
Chemical Structure and Physicochemical Properties
The structural framework of methyl 6-phenylpyrazine-2-carboxylate consists of a central pyrazine ring with a phenyl substituent and a methyl ester group.
Molecular Structure:
Caption: Molecular structure of methyl 6-phenylpyrazine-2-carboxylate.
Physicochemical Data Summary
While comprehensive experimental data for methyl 6-phenylpyrazine-2-carboxylate is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs. The table below summarizes these key properties.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₂H₁₀N₂O₂ | Calculated |
| Molecular Weight | 214.22 g/mol | Calculated |
| CAS Number | 13534-79-7 | NextSDS[1][2] |
| Appearance | White to off-white solid (Predicted) | Analogy to similar compounds[3] |
| Melting Point | Not available. Predicted to be higher than methyl pyrazine-2-carboxylate (57-63°C) due to increased molecular weight and aromatic stacking. | Prediction based on analog data[3] |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Low solubility in water. | Chemical principles and analog data[4] |
Spectroscopic Characterization (Predicted)
The structural elucidation of methyl 6-phenylpyrazine-2-carboxylate would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of its constituent parts: the pyrazine ring, the methyl ester, and the phenyl group.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine and phenyl rings, as well as a singlet for the methyl ester protons.
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Pyrazine Protons: Two singlets or doublets in the aromatic region (δ 8.5-9.5 ppm).
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Phenyl Protons: A multiplet in the aromatic region (δ 7.5-8.0 ppm).
-
Methyl Protons: A singlet around δ 4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: A signal in the range of δ 160-170 ppm.
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Aromatic Carbons: Multiple signals in the range of δ 125-150 ppm for the pyrazine and phenyl ring carbons.
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Methyl Carbon: A signal around δ 53 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would confirm the presence of key functional groups.
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹.
-
C=N and C=C Stretches (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 214.
Synthesis and Reactivity
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most logical approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated methyl pyrazine-2-carboxylate and phenylboronic acid. Methyl 6-chloropyrazine-2-carboxylate is a commercially available starting material, making this a convergent and practical route.
Caption: Proposed synthesis of methyl 6-phenylpyrazine-2-carboxylate via Suzuki-Miyaura coupling.
Step-by-Step Experimental Protocol (Hypothetical)
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Reaction Setup: To an oven-dried Schlenk flask, add methyl 6-chloropyrazine-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Degassing: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure methyl 6-phenylpyrazine-2-carboxylate.
Potential Applications in Drug Discovery and Materials Science
The structural motifs within methyl 6-phenylpyrazine-2-carboxylate suggest its potential utility in several areas of chemical research, particularly in drug discovery and the development of functional organic materials.
Medicinal Chemistry
The pyrazine core is a known "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The phenyl group can serve as a key pharmacophoric element, potentially interacting with hydrophobic pockets in biological targets. The methyl ester provides a site for derivatization to generate libraries of amides or other ester analogs to explore structure-activity relationships (SAR).[8][9]
Potential therapeutic areas for derivatives of this compound could include:
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Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.[10]
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Anticancer Agents: The pyrazine scaffold is present in some kinase inhibitors and other anticancer drugs.
-
Antitubercular Agents: Pyrazinamide is a cornerstone of tuberculosis treatment, and novel pyrazine derivatives are continuously being explored to combat drug-resistant strains.
Materials Science
The rigid, aromatic structure of methyl 6-phenylpyrazine-2-carboxylate makes it a potential building block for organic electronic materials. The extended π-system could impart useful photophysical properties, such as fluorescence. Further derivatization could lead to the synthesis of novel ligands for metal-organic frameworks (MOFs) or organic light-emitting diodes (OLEDs).
Safety and Handling
Specific safety data for methyl 6-phenylpyrazine-2-carboxylate is not available. However, based on related pyrazine compounds, standard laboratory safety precautions should be observed.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Methyl 6-phenylpyrazine-2-carboxylate is a heterocyclic compound with significant potential for further research and development. Its structure combines a biologically relevant pyrazine core with functionalities that allow for straightforward chemical modification. The proposed synthetic route via Suzuki-Miyaura coupling offers a practical method for its preparation. Future investigations into its biological activity and material properties are warranted and could lead to the discovery of novel therapeutic agents or functional materials.
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- Khan, K. M., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 36(1), 131-139.
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